2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid
Overview
Description
2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid is a synthetic organic compound characterized by its unique thiazole ring structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with receptor tyrosine kinases , which play a crucial role in various cellular processes, including growth, differentiation, metabolism, and apoptosis .
Mode of Action
It is suggested that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been found to affect the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
It is suggested that molecules with a -cf3 group can exhibit improved drug potency toward enzyme inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and a halogenated ketone. For instance, 3-(trifluoromethyl)benzoyl chloride can react with thiourea in the presence of a base such as potassium carbonate to form the thiazole ring.
Introduction of the Methyl Group: The methyl group can be introduced through an alkylation reaction using methyl iodide or a similar alkylating agent.
Acetic Acid Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the thiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety, to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Esters or amides of the acetic acid moiety.
Scientific Research Applications
2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-{5-Methyl-2-phenyl-1,3-thiazol-4-yl}acetic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid imparts unique properties such as enhanced chemical stability and increased biological activity, distinguishing it from other similar compounds. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c1-7-10(6-11(18)19)17-12(20-7)8-3-2-4-9(5-8)13(14,15)16/h2-5H,6H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUPZZFFKVGVFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=CC=C2)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186869 | |
Record name | 5-Methyl-2-[3-(trifluoromethyl)phenyl]-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924868-87-1 | |
Record name | 5-Methyl-2-[3-(trifluoromethyl)phenyl]-4-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924868-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-[3-(trifluoromethyl)phenyl]-4-thiazoleacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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